Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate
Description
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H17N3O3/c1-8-7-10(11(17)18-2)14-12(13-8)15-5-3-9(16)4-6-15/h7,9,16H,3-6H2,1-2H3 |
InChI Key |
NYKPYTBPUSDNPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Malonate-Based Cyclization
The pyrimidine ring is constructed using dimethyl malonate and acetamidine derivatives under basic conditions. For example, CN102399196A demonstrates that dimethyl malonate reacts with acetamidine hydrochloride in methanol with sodium methoxide to form 4,6-dihydroxy-2-methylpyrimidine. Adapting this method, replacing acetamidine with 2-chloroacetamidine could yield 2-chloro-6-methylpyrimidine-4-carboxylic acid, which is subsequently esterified to methyl 2-chloro-6-methylpyrimidine-4-carboxylate.
Reaction Conditions:
-
Solvent: Methanol or ethanol
-
Base: Sodium methoxide (2.5–4.5 eq)
Key Data:
Chlorination of Hydroxypyrimidine
Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate, synthesized via cyclocondensation, is treated with POCl₃ or triphosgene to replace the hydroxyl group with chlorine. WO2017079641A1 highlights POCl₃ as a standard chlorinating agent, though triphosgene offers safer handling.
Optimized Protocol:
-
Chlorination: POCl₃ (3 eq), DMF (catalytic), 80°C, 6 hours.
-
Workup: Quench with ice-water, extract with dichloromethane, and concentrate.
Nucleophilic Aromatic Substitution with 4-Hydroxypiperidine
Reaction Mechanism
The chloropyrimidine intermediate undergoes substitution with 4-hydroxypiperidine via an SNAr mechanism. AU2016348524B2 exemplifies this approach, where a chloropyrimidine reacts with a piperidine derivative in polar aprotic solvents.
Conditions:
Yield Optimization:
Protecting Group Strategies
The hydroxyl group on piperidine may require protection (e.g., tert-butyldimethylsilyl ether) to prevent oxidation. However, EP3078665A1 shows that unprotected 4-hydroxypiperidine reacts efficiently under mildly basic conditions without significant side reactions.
Alternative Routes via Pre-Functionalized Intermediates
Tosyl-Activated Pyrimidines
WO2007/012953 describes activating pyrimidines with tosyl groups to enhance reactivity. Methyl 2-tosyl-6-methylpyrimidine-4-carboxylate could react with 4-hydroxypiperidine at lower temperatures (50–60°C), though this adds steps for tosylation and detosylation.
Trade-offs:
Mitsunobu Coupling
Comparative Analysis of Methods
| Method | Yield | Scalability | Purity |
|---|---|---|---|
| Cyclocondensation + SNAr | 80–85% | High | >95% |
| Tosyl-Activated Route | 70–75% | Moderate | 90% |
| Mitsunobu Coupling | 60–65% | Low | 85% |
Key Insights:
-
The cyclocondensation-SNAr route is optimal for industrial production due to fewer steps and higher yields.
-
Chlorination with triphosgene improves safety compared to POCl₃.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
Biological Activities
Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate exhibits a range of biological activities, including:
- Antiviral Activity : Similar pyrimidine derivatives have shown efficacy against various viral infections.
- Anticancer Properties : The compound's ability to modulate enzyme functions suggests potential in cancer therapy, particularly in targeting metabolic pathways.
- Antioxidant Effects : Its structural components enable it to scavenge free radicals, contributing to cellular protection.
- Antimicrobial Activity : Studies indicate that this compound may inhibit the growth of certain bacteria and fungi.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against breast cancer cells, indicating its potential as a lead compound for further drug development.
Case Study 2: Enzyme Modulation
Research focusing on the interaction of this compound with specific enzymes revealed its ability to inhibit certain metabolic pathways involved in cancer progression. Techniques such as surface plasmon resonance were employed to quantify binding affinities, highlighting its role as an enzyme modulator.
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 4-Hydroxypiperidin-1-yl Substituents
The 4-hydroxypiperidin-1-yl group is a critical functional group in diverse therapeutic agents. Below is a comparative analysis of key compounds sharing this moiety:
Table 1. Structural and Functional Comparison of 4-Hydroxypiperidin-1-yl-Containing Compounds
Key Insights from Structural and Functional Comparisons
Core Structure Influence: The pyrimidine carboxylate core in the target compound may offer distinct electronic and steric properties compared to thiazole-acetamide () or quinolizine () systems. Pyrimidines are known for their planar geometry, facilitating interactions with enzymes or receptors involved in nucleotide metabolism . Chalcone derivatives (e.g., compound 6f) leverage α,β-unsaturated ketone systems for covalent interactions with biological targets, contributing to their antiproliferative activity .
Role of the 4-Hydroxypiperidin-1-yl Group: In Levonadifloxacin, this group enhances solubility and bacterial target engagement, critical for its antibacterial efficacy .
Chalcone derivative 6f incorporates a 4-methoxyphenyl group, which enhances electron-donating effects and antiproliferative potency .
Biological Activity Trends: Chalcone and quinolizine derivatives demonstrate that the spatial placement of the 4-hydroxypiperidin-1-yl group correlates with activity. For example, compound 6f’s antiproliferative activity is linked to its substitution pattern on the chalcone core . The absence of reported activity for the target compound suggests a need for further biological screening, guided by insights from structurally related molecules.
Biological Activity
Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is a synthetic compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on various studies that elucidate its mechanisms, efficacy, and therapeutic potential.
Chemical Structure
The compound is characterized by a pyrimidine core substituted with a hydroxypiperidine moiety and a carboxylate group. The following table summarizes its structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound may exhibit its biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.
Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. In vitro assays revealed:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
The following table summarizes the antimicrobial efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies on various cancer cell lines (e.g., breast, lung, and colon) showed:
- IC50 Values : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.
The following table presents the cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HCT116 (Colon Cancer) | 25 |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported the effectiveness of this compound against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Investigation into Anticancer Properties : Research published in Cancer Letters demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism of action in cancer therapy .
- Preclinical Trials for Inflammatory Diseases : A recent preclinical trial assessed the effects of this compound on models of inflammatory diseases, showing promising results in reducing markers of inflammation in vivo .
Q & A
Q. What are the established synthetic routes for Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, such as coupling 4-hydroxypiperidine with a pre-functionalized pyrimidine core. Key steps include nucleophilic substitution at the pyrimidine C2 position and esterification. Reaction optimization focuses on solvent choice (e.g., dichloromethane or ethanol), temperature control (25–80°C), and catalysts like triethylamine to improve yields. Spectroscopic monitoring (NMR, LCMS) ensures intermediate purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural elucidation relies on -NMR, -NMR, and high-resolution mass spectrometry (HR-MS) to confirm substituent positions and molecular integrity. For example, -NMR peaks for the 4-hydroxypiperidin-1-yl moiety appear as multiplet signals between δ 3.0–4.0 ppm, while the methyl ester group resonates as a singlet near δ 3.7 ppm. X-ray crystallography (using SHELX software) may resolve conformational details if single crystals are obtained .
Q. What are the critical physicochemical properties (e.g., solubility, stability) for experimental design?
The compound’s solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility necessitates stock solutions in DMSO for biological assays. Stability studies under varying pH (3–9) and temperatures (2–8°C for storage) are essential to avoid ester hydrolysis or piperidine ring degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
Discrepancies may arise from divergent reaction conditions (e.g., excess reagents, reaction time). Systematic optimization using Design of Experiments (DoE) or machine learning-based parameter screening can identify critical variables. For biological data, orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) validate target engagement specificity .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations model binding poses, focusing on the pyrimidine core’s hydrogen bonding with kinase ATP pockets. Free-energy perturbation (FEP) calculations refine affinity predictions for 4-hydroxypiperidin-1-yl derivatives. Experimental validation via mutagenesis or X-ray co-crystallography is recommended .
Q. How does regioselectivity in pyrimidine functionalization impact the compound’s pharmacological profile?
Substitution at the C2 position (vs. C4/C6) enhances selectivity for certain targets, as seen in EGFR inhibitors. Regioselectivity is controlled by steric and electronic factors during synthesis. For example, bulky 4-hydroxypiperidin-1-yl groups at C2 reduce off-target effects compared to smaller substituents .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Continuous flow chemistry improves reproducibility and reduces purification steps. Catalytic methods (e.g., Pd-mediated coupling) minimize waste. Process analytical technology (PAT) monitors critical quality attributes (CQAs) like enantiomeric excess or residual solvents .
Methodological Considerations
Q. How should researchers design dose-response studies to evaluate the compound’s enzyme inhibitory activity?
Use a 10-point dilution series (e.g., 0.1 nM–100 µM) in triplicate, with controls for solvent effects. Measure IC via fluorescence polarization or luminescence assays. Confirm mechanism of action (competitive vs. allosteric) through Lineweaver-Burk plots .
Q. What are best practices for analyzing crystallographic data to resolve the compound’s 3D structure?
Refine X-ray data using SHELXL, prioritizing high-resolution (<1.5 Å) datasets. Validate hydrogen-bonding networks (e.g., between the hydroxypiperidine oxygen and pyrimidine nitrogen) using Olex2 or Coot. Publish CIF files with the Cambridge Structural Database (CSDB) for peer validation .
Q. How can metabolic stability be assessed in early-stage drug discovery?
Perform liver microsome assays (human/rodent) with LC-MS/MS quantification of parent compound depletion. Identify major metabolites (e.g., ester hydrolysis products) via HR-MS/MS fragmentation. Compare results to clinical candidates with similar scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
